1-Butanamine, 4-chloro-N-methyl-, hydrochloride
Overview
Description
1-Butanamine, 4-chloro-N-methyl-, hydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is also known as 4-chloro-N-methylbutan-1-amine hydrochloride. This compound is a derivative of butanamine, where a chlorine atom is attached to the fourth carbon and a methyl group is attached to the nitrogen atom. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 4-chloro-N-methyl-, hydrochloride typically involves the reaction of 4-chlorobutan-1-amine with methylating agents under controlled conditions. One common method is the reaction of 4-chlorobutan-1-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 4-chloro-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 4-hydroxy-N-methylbutan-1-amine.
Oxidation: Formation of 4-chloro-N-methylbutan-1-amine oxide.
Reduction: Formation of 4-chlorobutan-1-amine.
Scientific Research Applications
1-Butanamine, 4-chloro-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-chloro-N-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutan-1-amine: Lacks the methyl group on the nitrogen atom.
N-Methylbutan-1-amine: Lacks the chlorine atom on the fourth carbon.
4-Chloro-N,N-dimethylbutan-1-amine: Contains an additional methyl group on the nitrogen atom.
Uniqueness
1-Butanamine, 4-chloro-N-methyl-, hydrochloride is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Properties
IUPAC Name |
4-chloro-N-methylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEXDVQAAFCRLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717727 | |
Record name | 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365432-21-9 | |
Record name | 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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